REACTION_CXSMILES
|
Br[CH:2]([CH3:9])[CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6].[Na+].[I-:11]>CC(C)=O>[CH3:8][O:7][C:5](=[O:6])[CH2:4][CH2:3][CH2:2][CH2:9][I:11] |f:1.2|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
BrC(CCC(=O)OC)C
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
|
Quantity
|
63 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 hr
|
Duration
|
2 h
|
Type
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FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
ADDITION
|
Details
|
ether was added to the residue
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered
|
Type
|
WASH
|
Details
|
the ethereal phase washed with 5% aq NaHSO3 (3×100 mL) and with brine (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anh. Na2SO4
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCCI)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |